molecular formula C14H10F6N2O B3028823 4,4'-Oxybis(3-(trifluoromethyl)aniline) CAS No. 344-48-9

4,4'-Oxybis(3-(trifluoromethyl)aniline)

Cat. No.: B3028823
CAS No.: 344-48-9
M. Wt: 336.23 g/mol
InChI Key: NKYXYJFTTIPZDE-UHFFFAOYSA-N
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Description

4,4’-Oxybis(3-(trifluoromethyl)aniline) is a chemical compound with the molecular formula C14H10F6N2O. It is known for its unique structure, which includes two trifluoromethyl groups and an ether linkage between two aniline moieties. This compound is often used in various industrial and research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Oxybis(3-(trifluoromethyl)aniline) typically involves the reaction of 3-(trifluoromethyl)aniline with a suitable oxidizing agent to form the ether linkage. One common method involves the use of a copper catalyst in the presence of an oxidizing agent such as hydrogen peroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 4,4’-Oxybis(3-(trifluoromethyl)aniline) often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4’-Oxybis(3-(trifluoromethyl)aniline) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted aniline derivatives and quinone compounds, which have applications in dye synthesis and pharmaceuticals .

Scientific Research Applications

4,4’-Oxybis(3-(trifluoromethyl)aniline) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Oxybis(3-(trifluoromethyl)aniline) involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The ether linkage provides structural stability, making it a valuable intermediate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Bis(trifluoromethyl)-4,4’-diaminodiphenyl ether
  • Bis(4-amino-2-trifluoromethylphenyl) ether
  • 6-FODA (4,4’-Oxybis(3-(trifluoromethyl)benzenamine))

Uniqueness

4,4’-Oxybis(3-(trifluoromethyl)aniline) is unique due to its specific combination of trifluoromethyl groups and ether linkage, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high thermal stability and chemical resistance .

Properties

IUPAC Name

4-[4-amino-2-(trifluoromethyl)phenoxy]-3-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F6N2O/c15-13(16,17)9-5-7(21)1-3-11(9)23-12-4-2-8(22)6-10(12)14(18,19)20/h1-6H,21-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYXYJFTTIPZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)OC2=C(C=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344-48-9
Record name 4,4'-Oxybis[3-(trifluoromethyl)aniline]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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